

# In-Depth Technical Guide to the Spectroscopic Data of 4-(Hydroxymethyl)benzoic Acid

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## Compound of Interest

Compound Name: 4-(Hydroxymethyl)benzoic acid

Cat. No.: B556544

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-(Hydroxymethyl)benzoic acid** (CAS No: 3006-96-0), a versatile intermediate in the pharmaceutical and polymer industries. This document details the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic properties of the compound, including experimental protocols and data interpretation.

## Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **4-(Hydroxymethyl)benzoic acid**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~12.9	Singlet	1H	-COOH
7.93	Doublet	2H	Ar-H (ortho to -COOH)
7.42	Doublet	2H	Ar-H (ortho to -CH <sub>2</sub> OH)
~5.3	Singlet	1H	-OH
4.55	Singlet	2H	-CH <sub>2</sub> -

Solvent: DMSO-d<sub>6</sub>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
167.5	-COOH
145.2	Ar-C (-CH <sub>2</sub> OH)
129.8	Ar-C (-COOH)
129.2	Ar-CH (ortho to -COOH)
126.9	Ar-CH (ortho to -CH <sub>2</sub> OH)
62.8	-CH <sub>2</sub> -

Solvent: DMSO-d<sub>6</sub>

**Table 3: IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400-2500	Broad	O-H stretch (carboxylic acid and alcohol)
~1680	Strong	C=O stretch (carboxylic acid)
~1610, 1580, 1420	Medium	C=C stretch (aromatic ring)
~1300	Medium	C-O stretch and O-H bend (carboxylic acid)
~1015	Medium	C-O stretch (primary alcohol)

Technique: KBr Pellet / ATR

## Table 4: Mass Spectrometry Data (Electron Ionization)

While an experimental mass spectrum for **4-(Hydroxymethyl)benzoic acid** is not readily available in public databases, the fragmentation pattern can be predicted based on the behavior of similar aromatic carboxylic acids.

m/z	Proposed Fragment	Notes
152	[C <sub>8</sub> H <sub>8</sub> O <sub>3</sub> ] <sup>+</sup>	Molecular Ion (M <sup>+</sup> )
135	[C <sub>8</sub> H <sub>7</sub> O <sub>2</sub> ] <sup>+</sup>	Loss of -OH
124	[C <sub>7</sub> H <sub>8</sub> O <sub>2</sub> ] <sup>+</sup>	Loss of CO
107	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>	Loss of -COOH
91	[C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> ] <sup>+</sup>	Tropylium ion (rearrangement)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Phenyl cation

## Table 5: UV-Vis Spectroscopic Data

Experimental UV-Vis spectra for **4-(Hydroxymethyl)benzoic acid** are not widely published. However, based on the spectra of benzoic acid and other substituted aromatic compounds, the following absorption maxima can be anticipated.

$\lambda_{\text{max}}$ (nm)	Solvent	Assignment
~200-210	Polar	$\pi \rightarrow \pi^*$ transition (E-band)
~230-240	Polar	$\pi \rightarrow \pi^*$ transition (B-band)
~270-280	Polar	$\pi \rightarrow \pi^*$ transition (R-band, symmetry-forbidden)

## Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **4-(Hydroxymethyl)benzoic acid** is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: A Bruker Avance-400 spectrometer (or equivalent) is used, operating at 400 MHz for  $^1\text{H}$  NMR and 100 MHz for  $^{13}\text{C}$  NMR.
- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: ~16 ppm.
  - Number of Scans: 16-32.
  - Relaxation Delay: 1-2 seconds.
  - Temperature: 298 K.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse sequence.

- Spectral Width: ~220 ppm.
- Number of Scans: 1024-4096 (or more, depending on concentration).
- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Approximately 1-2 mg of **4-(Hydroxymethyl)benzoic acid** is finely ground with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
  - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Bruker Tensor 27 FT-IR spectrometer (or equivalent) equipped with a DTGS detector.
- Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
  - Background: A spectrum of the pure KBr pellet (or empty ATR crystal) is recorded as the background and subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

## Mass Spectrometry (MS)

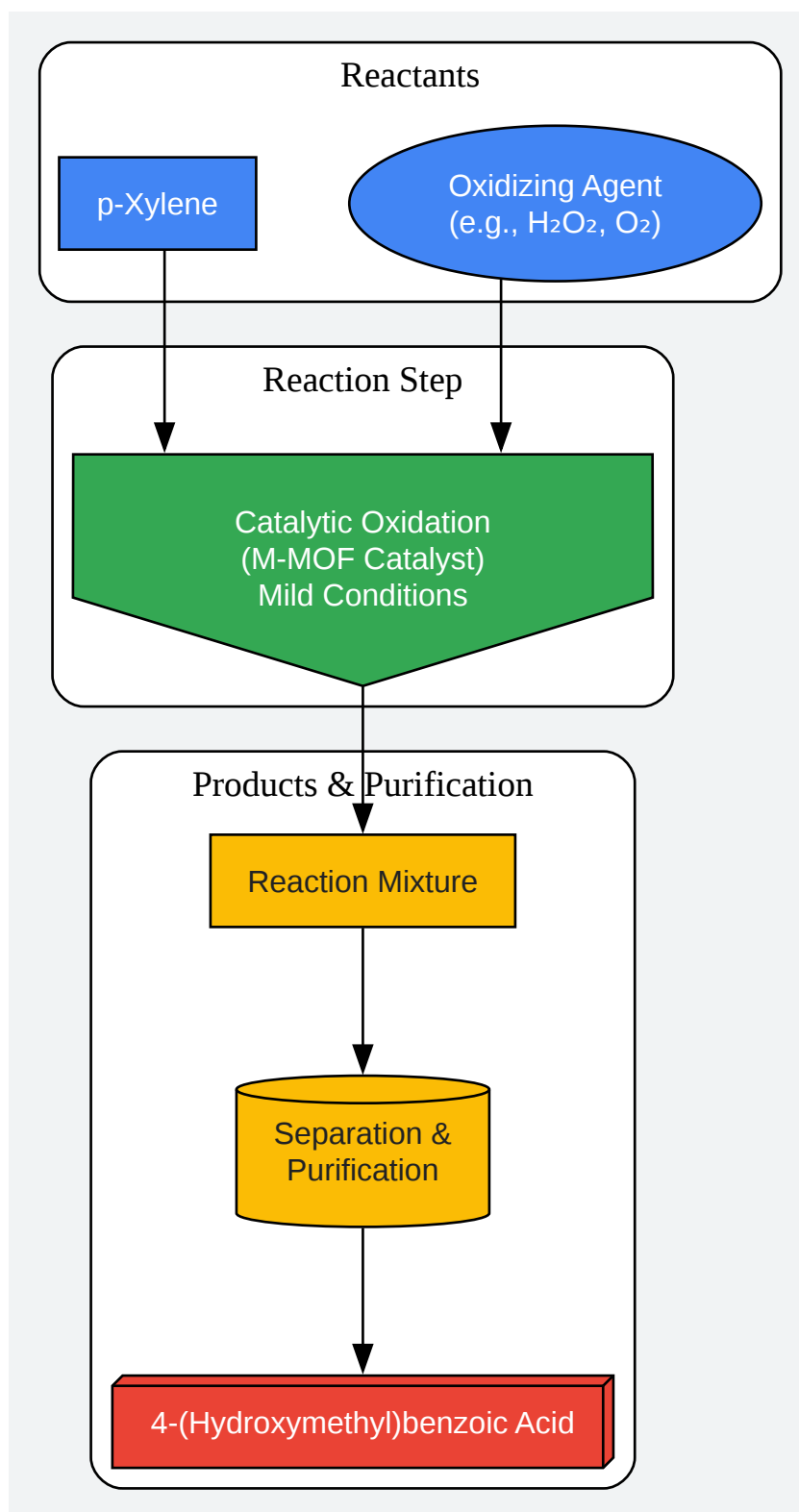
- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Instrumentation:** A mass spectrometer with an electron ionization (EI) source.
- **Acquisition (EI Mode):**
  - Ionization Energy: 70 eV.
  - Source Temperature: 200-250 °C.
  - Mass Range: m/z 40-300.
- **Data Processing:** The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

## UV-Vis Spectroscopy

- **Sample Preparation:** A dilute solution of **4-(Hydroxymethyl)benzoic acid** is prepared in a suitable polar solvent (e.g., ethanol, methanol, or water) to an approximate concentration of  $10^{-4}$  to  $10^{-5}$  M. A blank solution containing only the solvent is also prepared.
- **Instrumentation:** A double-beam UV-Vis spectrophotometer.
- **Acquisition:**
  - Wavelength Range: 200-400 nm.
  - Scan Speed: Medium.
  - Baseline Correction: The spectrum of the solvent blank is recorded and automatically subtracted from the sample spectrum.
- **Data Processing:** The absorbance is plotted against the wavelength to obtain the UV-Vis spectrum. The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) are identified.

## Visualization of a Synthetic Pathway

**4-(Hydroxymethyl)benzoic acid** is a key intermediate in various chemical syntheses. One notable synthesis route involves the selective oxidation of p-xylene. The following diagram illustrates a generalized workflow for this process.



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Caption: A generalized workflow for the synthesis of **4-(Hydroxymethyl)benzoic acid** from p-xylene.

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